Ethyl ethyl(phenyl)arsinite
Description
Ethyl ethyl(phenyl)arsinite is an organoarsenic compound characterized by a central arsenic atom bonded to two ethyl groups and one phenyl group. Notably, arsenic-containing compounds often exhibit distinct electronic and steric effects compared to analogous phosphorus or nitrogen derivatives, which can influence their stability and reactivity .
Properties
CAS No. |
34262-45-8 |
|---|---|
Molecular Formula |
C10H15AsO |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
ethoxy-ethyl-phenylarsane |
InChI |
InChI=1S/C10H15AsO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
PSIJUSVAFUVJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with ethylating agents under controlled conditions. One common method is the reaction of phenylarsine oxide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Alkylation Reactions
Ethyl ethyl(phenyl)arsinite reacts with alkyl iodides in the presence of mercury to form arsonium triiodomercury(II) complexes. This reaction proceeds via a two-step mechanism:
-
Formation of a 1:1 arsine-mercuric iodide intermediate.
-
Subsequent alkylation by the alkyl iodide to yield arsonium derivatives.
Example Reaction:
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| (C₂H₅)₂(C₆H₅)As + CH₃I + Hg | Room temperature, sealed tube | [(C₂H₅)₂(C₆H₅)(CH₃)As]⁺[HgI₃]⁻ | 60–80% |
This pathway is analogous to the reaction of iododimethylarsine with ethyl iodide, which produces (CH₃)₂AsC₂H₅·HgI₂ . The mercury facilitates iodide displacement, stabilizing the transition state.
Oxidation Reactions
Tertiary arsines are susceptible to oxidation, forming arsenoxides or arsenic(V) species. While specific data for this compound is limited, related compounds like (CH₃)₃As oxidize to (CH₃)₃AsO in air.
Proposed Reaction:
Controlled oxidation with H₂O₂ or O₃ likely follows similar pathways, though experimental confirmation is needed.
Coordination Chemistry
The lone pair on arsenic enables complexation with transition metals. Mercury(II) iodide forms stable adducts:
Example Complexes:
| Arsine | HgI₂ Ratio | Product | Melting Point | Reference |
|---|---|---|---|---|
| (C₂H₅)₂(C₆H₅)As | 1:1 | (C₂H₅)₂(C₆H₅)As·HgI₂ | 111°C | |
| (C₂H₅)₂(C₆H₅)As | 2:1 | [(C₂H₅)₂(C₆H₅)As]₂HgI₄ | 238°C |
These complexes are typically yellow crystalline solids, characterized by IR and NMR spectroscopy .
Reactivity with Thiols
Arsenic(III) compounds react with thiols like glutathione (GSH) to form As–S bonds. While studies on this compound are sparse, analogous reactions suggest:
Proposed Pathway:
Such adducts are critical in biological detoxification pathways .
Analytical Characterization
Key techniques for studying its reactions include:
Scientific Research Applications
Ethyl ethyl(phenyl)arsinite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique properties.
Mechanism of Action
The mechanism of action of ethyl ethyl(phenyl)arsinite involves its interaction with sulfur-containing proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily due to the high affinity of arsenic for sulfur atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from related aromatic or substituted ethyl/phenyl compounds:
Table 1: Key Properties of Ethyl/Phenyl-Containing Compounds
Key Observations :
- Steric and Electronic Effects : Ethyl ethyl(phenyl)arsinite’s arsenic center likely introduces greater steric bulk and electron-withdrawing effects compared to esters (e.g., phenyl ethyl butyrate) or ethers (e.g., phenyl ethyl methyl ether). This could reduce its stability in protic environments .
- Safety Profile: Unlike non-hazardous esters (e.g., phenyl ethyl butyrate), arsenic derivatives are typically toxic and require stringent handling protocols. No safety data for this compound is available in the evidence, but analogous organoarsenicals are regulated due to environmental and health risks .
- Synthetic Utility: While ethyl 5-nitro salicylate is used in electrophilic substitutions (e.g., nitration), arsenic-containing compounds may serve as Lewis acid catalysts or intermediates in specialized reactions.
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